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Compound Name:
1-Amino-2-

vinylcyclopropanecarboxylic acid

CAS No.: 80003-54-9

Cat. No.: B1592432

Get Quote

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Vinyl-ACCA and its
Spectroscopic Fingerprint
(1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic acid, commonly referred to as vinyl-ACCA,

and its derivatives are crucial chiral building blocks in modern medicinal chemistry. Their

prominence is particularly notable in the development of potent inhibitors targeting the hepatitis

C virus (HCV) NS3 protease, a key enzyme in the viral replication cycle. The rigid cyclopropane

scaffold, combined with the reactive vinyl group and the amino acid functionality, imparts

unique conformational constraints and chemical properties that are highly sought after in

rational drug design.

A thorough understanding of the three-dimensional structure and electronic properties of vinyl-

ACCA derivatives is paramount for optimizing their therapeutic efficacy and for ensuring the

quality and consistency of their synthesis. Spectroscopic techniques provide a powerful, non-

destructive means to elucidate the molecular structure, confirm identity, and assess the purity
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of these vital compounds. This guide offers an in-depth exploration of the spectroscopic data of

vinyl-ACCA, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)

spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. We will

delve into the theoretical underpinnings of each technique, present detailed experimental

protocols, and provide a comprehensive analysis of the spectral data for a key derivative, ethyl

(1R,2S)-1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylate, a direct precursor in

many synthetic routes.

I. Nuclear Magnetic Resonance (NMR)
Spectroscopy: Unraveling the Molecular Framework
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules in solution. It provides detailed information about the chemical environment,

connectivity, and stereochemistry of individual atoms. For vinyl-ACCA derivatives, ¹H and ¹³C

NMR are indispensable for confirming the presence and stereochemical arrangement of the

cyclopropane ring, the vinyl group, and the amino acid moiety.

A. The Rationale Behind NMR Experimental Choices
The choice of NMR experiments and parameters is dictated by the need to unambiguously

assign all proton and carbon signals and to establish their through-bond and through-space

relationships. A standard characterization suite for a molecule like ethyl (1R,2S)-1-(tert-

butoxycarbonylamino)-2-vinylcyclopropanecarboxylate would include:

¹H NMR: To identify all proton environments and their multiplicities (splitting patterns), which

reveal adjacent protons.

¹³C NMR: To identify all unique carbon environments. Proton-decoupled ¹³C NMR is

standard, providing single lines for each carbon and simplifying the spectrum.

2D NMR (COSY and HSQC): Correlation Spectroscopy (COSY) is used to establish ¹H-¹H

coupling networks, identifying protons that are directly coupled to each other. Heteronuclear

Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded ¹H and ¹³C

atoms, allowing for the definitive assignment of carbon signals based on their attached

protons.
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The choice of solvent is also critical. Deuterated chloroform (CDCl₃) is a common choice for

many organic molecules due to its good dissolving power and relatively simple solvent signal.

B. Experimental Protocol for NMR Analysis
Sample Preparation: Dissolve approximately 5-10 mg of the vinyl-ACCA derivative in ~0.6

mL of deuterated chloroform (CDCl₃).

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped

with a broadband probe.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, an

acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

Process the data with Fourier transformation, phase correction, and baseline correction.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters include a 30° pulse angle, a spectral width of 200-220 ppm, and a

longer relaxation delay (e.g., 2-5 seconds) to ensure proper relaxation of quaternary

carbons.

Data Referencing: Reference the spectra to the residual solvent peak of CDCl₃ (δ = 7.26

ppm for ¹H and δ = 77.16 ppm for ¹³C).

Experimental Workflow for NMR Analysis
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Caption: Workflow for NMR spectroscopic analysis of vinyl-ACCA derivatives.

C. Spectroscopic Data Summary
The following table summarizes the ¹H and ¹³C NMR data for ethyl (1R,2S)-1-(tert-

butoxycarbonylamino)-2-vinylcyclopropanecarboxylate.
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Assignment

¹H NMR

(CDCl₃, 400

MHz) δ (ppm)

Multiplicity J (Hz)

¹³C NMR

(CDCl₃, 100

MHz) δ (ppm)

Boc-C(CH₃)₃ 1.44 s - 28.3

Boc-C(CH₃)₃ - - - 79.7

Cyclopropane-H 1.33-1.40 m - 19.8

Cyclopropane-H 1.83-1.89 m - 34.1

Cyclopropane-H 2.15-2.22 m - 37.5

Vinyl-CH=CH₂ 5.12 d 10.4 117.1

Vinyl-CH=CH₂ 5.28 d 17.2 -

Vinyl-CH=CH₂ 5.65-5.75 m - 134.9

NH 5.08 br s - -

Ester-CH₂ 4.15 q 7.1 61.5

Ester-CH₃ 1.25 t 7.1 14.2

C=O (Boc) - - - 155.8

C=O (Ester) - - - 171.1

D. In-Depth Spectral Interpretation
¹H NMR Spectrum:

The highly shielded protons of the cyclopropane ring appear in the upfield region (1.33-

2.22 ppm). Their complex splitting patterns are due to geminal and cis/trans vicinal

couplings.

The vinyl group protons exhibit characteristic chemical shifts and coupling constants. The

two terminal protons (=CH₂) appear as doublets around 5.12 and 5.28 ppm, with large

geminal coupling not being observed due to resolution, but their distinct chemical shifts

are evident. The proton attached to the cyclopropane ring (-CH=) is a multiplet further
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downfield (5.65-5.75 ppm) due to coupling with the terminal vinyl protons and the adjacent

cyclopropyl proton.

The nine equivalent protons of the tert-butyl group of the Boc protecting group give rise to

a sharp singlet at approximately 1.44 ppm.

The ester ethyl group is identified by the quartet for the methylene protons (~4.15 ppm)

coupled to the methyl protons, which appear as a triplet (~1.25 ppm).

The amide proton (NH) often appears as a broad singlet around 5.08 ppm, with its

chemical shift being concentration and temperature-dependent.

¹³C NMR Spectrum:

The carbons of the cyclopropane ring are significantly shielded, appearing at

approximately 19.8, 34.1, and 37.5 ppm.

The vinyl carbons resonate in the typical alkene region, with the terminal CH₂ at ~117.1

ppm and the CH attached to the ring at ~134.9 ppm.

The Boc protecting group is characterized by the quaternary carbon at ~79.7 ppm and the

methyl carbons at ~28.3 ppm.

The ester carbons are found at ~61.5 ppm (CH₂) and ~14.2 ppm (CH₃).

The two carbonyl carbons are deshielded, with the Boc carbonyl appearing around 155.8

ppm and the ester carbonyl further downfield at approximately 171.1 ppm.

II. Infrared (IR) Spectroscopy: Probing Functional
Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present

in a molecule. The absorption of infrared radiation excites molecular vibrations, and the

frequencies of these vibrations are characteristic of specific bonds.

A. The Rationale Behind IR Experimental Choices
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For a solid sample like a vinyl-ACCA derivative, Attenuated Total Reflectance (ATR) is a

common and convenient sampling technique that requires minimal sample preparation.

Alternatively, preparing a potassium bromide (KBr) pellet is a traditional method that can yield

high-quality spectra. The key is to obtain a spectrum with good signal-to-noise ratio in the

functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).

B. Experimental Protocol for IR Analysis (ATR)
Sample Preparation: Place a small amount of the solid vinyl-ACCA derivative directly onto

the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory.

Data Acquisition:

Collect a background spectrum of the clean, empty ATR crystal.

Apply pressure to ensure good contact between the sample and the crystal.

Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4

cm⁻¹.

Data Processing: The spectrum is automatically ratioed against the background by the

instrument software.

Experimental Workflow for IR Analysis
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To cite this document: BenchChem. [An In-Depth Technical Guide to the Spectroscopic
Characterization of Vinyl-ACCA]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1592432/docs#an-in-depth-technical-guide-to-the-
spectroscopic-characterization-of-vinyl-acca]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1592432?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

